Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride
Description
Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride is a nitrogen-containing heterocyclic compound characterized by a piperidine ring linked to an azetidine moiety via a methylene bridge. The molecule also features a methyl ester group at the 3-position of the azetidine ring and exists as a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical or chemical research applications.
Properties
Molecular Formula |
C11H22Cl2N2O2 |
|---|---|
Molecular Weight |
285.21 g/mol |
IUPAC Name |
methyl 1-(piperidin-4-ylmethyl)azetidine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H20N2O2.2ClH/c1-15-11(14)10-7-13(8-10)6-9-2-4-12-5-3-9;;/h9-10,12H,2-8H2,1H3;2*1H |
InChI Key |
WLBACKWSMQXBEM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C1)CC2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride typically involves the reaction of piperidine derivatives with azetidine-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained as a powder and is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid:
Reaction:
| Conditions | Products | Catalysts/Reagents |
|---|---|---|
| Acidic (HCl, H₂SO₄) | 1-[(Piperidin-4-yl)methyl]azetidine-3-carboxylic acid dihydrochloride | Protic acids |
| Basic (NaOH, KOH) | 1-[(Piperidin-4-yl)methyl]azetidine-3-carboxylic acid (free base) | Aqueous hydroxides |
This reaction is pivotal for generating bioactive metabolites or intermediates for further functionalization.
Nucleophilic Substitution at the Azetidine Ring
The azetidine ring’s tertiary amine and strained three-membered structure facilitate nucleophilic substitutions:
Example Reaction with Alkyl Halides:
| Nucleophile | Conditions | Product |
|---|---|---|
| Methyl iodide | Polar aprotic solvent (DMF) | 1-[(Piperidin-4-yl)methyl]-3-(methoxycarbonyl)-1-methylazetidinium iodide |
| Benzyl chloride | Reflux in THF | Benzylated azetidine derivative |
These reactions are exploited to modify the compound’s pharmacokinetic properties .
Piperidine Ring Functionalization
The piperidinylmethyl group participates in alkylation and acylation:
Acylation Reaction:
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | Dry DCM, 0°C | 1-[(N-Acetylpiperidin-4-yl)methyl]azetidine-3-carboxylate |
| Boc anhydride | TEA, room temperature | Boc-protected piperidine derivative |
Such modifications enhance target selectivity in medicinal chemistry applications .
Ring-Opening Reactions
Under strong acidic conditions, the azetidine ring undergoes ring-opening:
Mechanism:
| Acid | Temperature | Product |
|---|---|---|
| HCl | 80°C | 3-[(Piperidin-4-yl)methyl]aminopropanoic acid hydrochloride |
| H₂SO₄ | 100°C | Sulfonated linear amine derivative |
This reactivity is critical for degradation studies and metabolite identification.
Reductive Amination and Cross-Coupling
The secondary amine in the piperidine ring participates in reductive amination:
Example with Aldehydes:
| Aldehyde | Reducing Agent | Product |
|---|---|---|
| Formaldehyde | NaBH₃CN | N-Methylpiperidine derivative |
| Benzaldehyde | NaBH(OAc)₃ | N-Benzylpiperidine derivative |
Cross-coupling reactions (e.g., Suzuki-Miyaura) are also feasible at halogenated positions .
Scientific Research Applications
Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Similar Compounds
The compound can be compared to two structurally related hydrochloride salts described in the evidence:
Structural Insights
- Piperidine Core : All three compounds share a piperidine ring, a common pharmacophore in CNS-targeting drugs. However, the target compound integrates an azetidine ring, a four-membered heterocycle with higher ring strain, which may influence conformational flexibility and binding affinity .
- Functional Groups: The target compound’s methyl ester group contrasts with the diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine Hydrochloride and the pyridinyl methanone in the Kishida compound.
Key Differentiators and Research Implications
- Azetidine vs.
- Dihydrochloride Salt : The dihydrochloride form enhances aqueous solubility, a critical factor for in vitro assays or formulation development.
- Ester Functionality : The methyl ester group may serve as a prodrug feature, enabling hydrolysis to a carboxylic acid in vivo, a strategy used to improve bioavailability .
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride, and how can purity be validated?
Answer:
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions between azetidine-3-carboxylate derivatives and piperidin-4-ylmethyl intermediates. Key steps include:
- Protection/deprotection strategies for amine and carboxylate groups to prevent side reactions.
- Acid-base workup to isolate the dihydrochloride salt (e.g., HCl gas bubbling in anhydrous ether).
- Purification via recrystallization or column chromatography using polar solvents (e.g., methanol/ethyl acetate mixtures).
Purity Validation:
- HPLC with UV detection (≥98% purity threshold) .
- 1H/13C NMR to confirm structural integrity and absence of residual solvents .
- Mass spectrometry (HRMS) for molecular weight confirmation .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Refer to Safety Data Sheets (SDS) for hazard mitigation:
- Inhalation exposure: Use fume hoods; if exposed, move to fresh air and seek medical attention if symptoms persist .
- Skin contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
- Storage: Store in airtight containers at 2–8°C, protected from moisture and light to prevent degradation .
Advanced: How can Design of Experiments (DoE) optimize reaction parameters for improved yield and selectivity?
Answer:
Apply statistical DoE frameworks to minimize trial-and-error approaches:
- Factor screening: Identify critical variables (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial designs .
- Response surface methodology (RSM): Model interactions between factors to predict optimal conditions (e.g., 60°C, DMF solvent, 1.2 eq. reagent) .
- Validation: Confirm predicted yields with triplicate experiments; use ANOVA to assess significance (p < 0.05) .
Advanced: How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural characterization?
Answer:
- Multi-technique cross-validation: Combine NMR, IR, and X-ray crystallography to resolve ambiguities (e.g., conformational flexibility in solution vs. solid state) .
- Computational modeling: Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
- Dynamic NMR studies: Probe temperature-dependent shifts to identify rotameric equilibria or hydrogen bonding effects .
Basic: What are the recommended storage conditions to ensure long-term stability?
Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation .
- Humidity control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .
- Stability monitoring: Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced: Which computational models are suitable for predicting reactivity or binding affinity in biological assays?
Answer:
- Quantum mechanics/molecular mechanics (QM/MM): Simulate reaction pathways (e.g., nucleophilic attack on the azetidine ring) .
- Molecular docking: Screen interactions with biological targets (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite .
- Machine learning: Train models on existing kinetic data to predict reaction rates under novel conditions .
Advanced: How can researchers analyze the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40–80°C .
- Analytical endpoints: Monitor degradation via LC-MS to identify breakdown products (e.g., ester hydrolysis to carboxylic acid) .
- Kinetic modeling: Calculate activation energy (Ea) using Arrhenius plots to extrapolate shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
